molecular formula C21H26ClNO2 B600795 Clemastine N-Oxide CAS No. 108825-05-4

Clemastine N-Oxide

Cat. No. B600795
M. Wt: 359.89
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Clemastine N-Oxide is a metabolite of Clemastine Fumarate, a H1 histamine receptor antagonist and antihistaminic . It has a molecular formula of C21H26ClNO2 and a molecular weight of 359.89 .

Scientific Research Applications

  • Use of Cunninghamella elegans for Drug Metabolite Identification : Cunninghamella elegans, a filamentous fungus, was shown to produce metabolites similar to those in mammals, including clemastine metabolites. This study aided in the identification of clemastine metabolites, including Norclemastine, hydroxylated clemastine isomers, and two N-oxide metabolites (Åberg et al., 2010).

  • Method Development for Determining Clemastine and its Impurities : A dual system of cyclodextrins was used in micellar electrokinetic capillary chromatography to determine clemastine and its impurities in drug substances and tablets. This research contributed to the analytical chemistry field, particularly in the quality control of clemastine (Orlandini et al., 2010).

  • Gas Chromatography for Clemastine Plasma Kinetics Study : A study developed a method for estimating clemastine in human plasma, providing insights into the drug's plasma kinetics and biological effects (Tham et al., 1978).

  • Clemastine's Interaction with Ethanol : Research investigating the effects of clemastine, an antihistamine, in combination with ethanol, found no significant modification in performance when clemastine was given alone or in combination with ethanol (Franks et al., 1979).

  • Clemastine in Veterinary Pharmacology : A study evaluated the pharmacokinetics and pharmacodynamics of clemastine in horses, suggesting its efficacy in reducing histamine-induced wheal formations but indicating low oral bioavailability in this species (Törneke et al., 2003).

  • Clemastine's Anti-Asthmatic Properties : Clemastine was compared with a placebo and another antihistaminic agent in asthma patients, demonstrating good protection against a challenging antigen (Girard & Cuevas, 1977).

  • Clemastine Fumarate in Myocardial Ischemia Reperfusion Injury : Clemastine fumarate was found to protect against myocardial ischemia-reperfusion injury by activating the TLR4/PI3K/Akt signaling pathway, suggesting potential therapeutic applications (Yuan et al., 2020).

  • Enantioselective Synthesis of Clemastine : The first enantioselective synthesis of clemastine as its (S,S)-stereoisomer was achieved, contributing to the field of synthetic chemistry (Fournier et al., 2010).

  • Clemastine in Treating Depression-Like Behavior : Clemastine was found to alleviate depressive-like behavior in mice, potentially through modulating the expression of P2X7 receptor and suppressing microglial M1-like activation (Su et al., 2018).

  • Metabolism of Clemastine in Rats : Research identified and isolated 18 phase I- and II-metabolites of clemastine in rat feces and urine, providing insights into the drug's metabolism (Göber et al., 1989).

Safety And Hazards

While specific safety and hazard information for Clemastine N-Oxide is not available, Clemastine Fumarate, the parent compound, is classified as toxic if inhaled, in contact with skin, or if swallowed. It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Clemastine, the parent compound of Clemastine N-Oxide, has shown potential in various central nervous system disorders, including neurodegenerative disease, neurodevelopmental deficits, brain injury, and psychiatric disorders . Further studies are needed on these alternative therapies in non-responders of CGRP (-receptor) targeted therapies .

properties

IUPAC Name

(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methyl-1-oxidopyrrolidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO2/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)25-16-14-20-9-6-15-23(20,2)24/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-,23?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZFEDGPQDFPLM-OJOWTSHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCC[N+]3(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCC[N+]3(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clemastine N-Oxide

Citations

For This Compound
1
Citations
AT Åberg, H Löfgren, U Bondesson… - … in Mass Spectrometry …, 2010 - Wiley Online Library
… It was possible that the oxidation on the B fragment of the molecule had resulted in N-oxidized metabolites2 as clemastine-N-oxide has been previously detected in rat urine.3 Drugs …

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